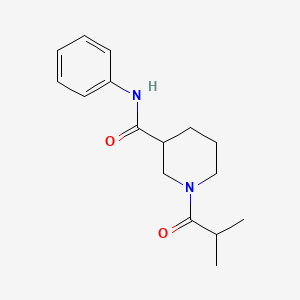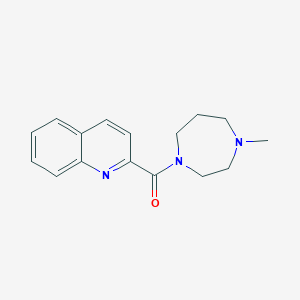
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide, commonly known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other synthetic cathinones such as MDPV and α-PVP. MPHP has gained popularity in recent years due to its psychoactive effects, including euphoria, increased energy, and heightened alertness.
作用機序
MPHP acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters into presynaptic neurons. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of postsynaptic neurons. MPHP also increases the release of dopamine and norepinephrine from presynaptic neurons, further increasing their levels in the synaptic cleft. The combined effects of increased neurotransmitter levels and release lead to the stimulant effects of MPHP.
Biochemical and Physiological Effects:
MPHP has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, leading to its stimulant effects. MPHP has been shown to have addictive potential, with repeated use leading to tolerance and dependence.
実験室実験の利点と制限
MPHP has been used in animal studies to study its effects on behavior, cognition, and addiction. Its stimulant effects make it useful for studying the effects of dopamine and norepinephrine on these processes. However, its addictive potential and potential for abuse make it a less ideal choice for lab experiments.
将来の方向性
Future research on MPHP could focus on its effects on specific neurotransmitter systems, such as the dopaminergic and noradrenergic systems. It could also focus on the development of new drugs that target these systems, with fewer side effects and less potential for abuse. Additionally, research could focus on the development of new treatment options for addiction and other mental health disorders.
合成法
MPHP can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the reductive amination of 1-phenyl-2-nitropropene. The Leuckart-Wallach reaction involves the reaction of phenylacetone with ammonium formate and formic acid, followed by reduction with sodium borohydride. The reductive amination method involves the reaction of 1-phenyl-2-nitropropene with methylamine and sodium borohydride. Both methods have been used to synthesize MPHP, with varying degrees of success.
科学的研究の応用
MPHP has been used in scientific research to study its effects on the central nervous system. Studies have shown that MPHP acts as a dopamine and norepinephrine reuptake inhibitor, similar to other drugs in the cathinone class. MPHP has also been shown to increase the release of dopamine and norepinephrine, leading to its stimulant effects. MPHP has been used in animal studies to study its effects on behavior, cognition, and addiction.
特性
IUPAC Name |
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(2)16(20)18-10-6-7-13(11-18)15(19)17-14-8-4-3-5-9-14/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCIOSDVSBJWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)

![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)